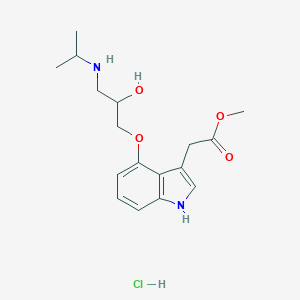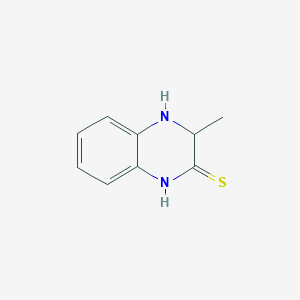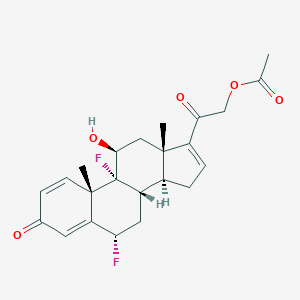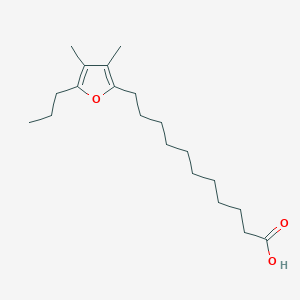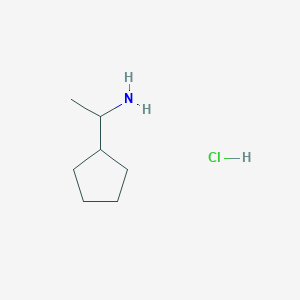
(1-Cyclopentylethyl)amine hydrochloride
Descripción general
Descripción
“(1-Cyclopentylethyl)amine hydrochloride” is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of “(1-Cyclopentylethyl)amine hydrochloride” involves the enrichment of (R,S)-1-cyclopentylethyl amine . The amine is converted to the hydrochloride by dissolving the product in water, adjusting the pH to 12.0 with solid NaOH pellets, and extracting three times with diethyl ether . The combined ether extracts are dried over Na2SO4, then treated with a solution of HCl in methanol (with cooling), and this solution is evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid .Molecular Structure Analysis
The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis
Amines, including “(1-Cyclopentylethyl)amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
“(1-Cyclopentylethyl)amine hydrochloride” has a boiling point of 149.825ºC at 760 mmHg and a density of 0.884g/cm3 . It is soluble in water .Aplicaciones Científicas De Investigación
Organic Synthesis
(1-Cyclopentylethyl)amine hydrochloride: is a valuable building block in organic synthesis. Its amine group is highly nucleophilic, allowing it to participate in a variety of bond-forming reactions such as reductive amination and nucleophilic substitution. This compound can be used to synthesize complex molecules, including pharmaceuticals, agrochemicals, and natural products .
Medicinal Chemistry
In medicinal chemistry, (1-Cyclopentylethyl)amine hydrochloride is used to develop novel therapeutics. It serves as a precursor for the synthesis of receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s ability to form stable salts with acids makes it particularly useful in drug formulation .
Materials Science
This compound finds extensive application in materials science due to its unique electronic and optical properties. It is used in the design and fabrication of polymers, catalysts, sensors, and nanomaterials. These materials have applications in organic electronics, photovoltaics, and biomaterials .
Catalysis
(1-Cyclopentylethyl)amine hydrochloride: can act as a ligand in metal complexes, which are often used as catalysts in various chemical reactions. These catalysts can be employed in sustainable technologies, such as renewable energy production and environmental remediation .
Heterocyclic Chemistry
The compound is also instrumental in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals and agrochemicals. It can undergo cyclodehydration reactions to form five- to eight-membered heterocycles, which are of significant biological relevance .
Green Chemistry
In the pursuit of more sustainable chemical processes, (1-Cyclopentylethyl)amine hydrochloride is used to develop green chemistry applications. It is involved in catalytic transformations that are more environmentally friendly and in the synthesis of chemicals from renewable starting materials .
Carbon Capture
The amine functionality of (1-Cyclopentylethyl)amine hydrochloride makes it suitable for carbon capture technologies. It can react with carbon dioxide to form stable carbamate salts, which can then be decomposed to release the captured CO2 in a controlled manner .
Energy Storage
Lastly, this compound has potential applications in energy storage systems. Its chemical structure could be utilized in the development of organic batteries or supercapacitors, contributing to the advancement of energy storage technologies .
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclopentylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZDZYIAUVOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylethan-1-amine hydrochloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)


